3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole
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Overview
Description
3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a methyl group and a methoxy group attached to the thiadiazole ring, along with a 2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with suitable aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-methylphenol: Another compound with a methoxy and methyl group, but with a phenol ring instead of a thiadiazole ring.
2-Methoxy-5-methylphenyl isocyanate: Contains a methoxy and methyl group with an isocyanate functional group.
Uniqueness
3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen in the ring structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Anticancer Properties
- Cytotoxicity : Numerous studies have demonstrated the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. For instance, compounds with similar structures have shown significant growth inhibition in human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.28 µg/mL to 12.57 µg/mL .
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to interact with cellular targets such as tubulin and various apoptotic pathways. Molecular docking studies indicate that some thiadiazole derivatives can form hydrogen bonds with proteins involved in cell cycle regulation and apoptosis . For example, a compound structurally similar to this compound demonstrated binding interactions that inhibit tubulin polymerization .
Antimicrobial Activity
- Antimicrobial Effects : Thiadiazole derivatives have also been studied for their antimicrobial properties. Compounds containing the thiadiazole moiety have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
- Case Studies : A notable study highlighted the efficacy of certain thiadiazole derivatives against resistant strains of bacteria, suggesting potential applications in treating infections where traditional antibiotics fail .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is heavily influenced by their chemical structure. Substituents on the phenyl rings can significantly alter potency:
- Methoxy Groups : Compounds with methoxy substitutions exhibit enhanced activity against breast cancer cell lines compared to their non-substituted counterparts .
- Positioning of Substituents : The position of substituents on the thiadiazole ring affects the overall biological activity. For example, moving a methoxy group from one position to another can lead to substantial changes in cytotoxicity .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives
Properties
IUPAC Name |
3-methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-5-3-4-6-10(8)7-14-11-12-9(2)13-15-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXMHLXNSRNHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=NC(=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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